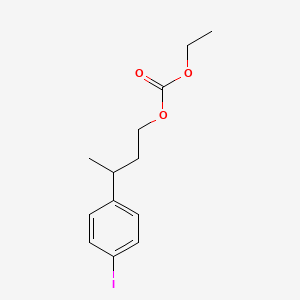

Carbonic acid ethyl 3-(p-iodophenyl)butyl ester

Description

Properties

Molecular Formula |

C13H17IO3 |

|---|---|

Molecular Weight |

348.18 g/mol |

IUPAC Name |

ethyl 3-(4-iodophenyl)butyl carbonate |

InChI |

InChI=1S/C13H17IO3/c1-3-16-13(15)17-9-8-10(2)11-4-6-12(14)7-5-11/h4-7,10H,3,8-9H2,1-2H3 |

InChI Key |

UYQNCKPINNKFCP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)OCCC(C)C1=CC=C(C=C1)I |

Origin of Product |

United States |

Preparation Methods

Catalytic Carbonylation of Alcohols

The most authoritative method for preparing esters of carbonic acid such as carbonic acid ethyl 3-(p-iodophenyl)butyl ester involves:

- Reactants : The specific alcohol, i.e., 3-(p-iodophenyl)butanol, and ethanol (for the ethyl ester moiety).

- Carbonyl Source : Carbon monoxide (CO) and oxygen (O2).

- Catalyst : A metal salt, preferably copper salts with minimal inorganic anions to reduce acidity.

- Solvent : The alcohol itself or an inert solvent.

Reaction Scheme :

The alcohol is reacted with carbon monoxide and oxygen in the presence of the copper salt catalyst. The copper ion facilitates the insertion of CO into the alcohol to form the carbonate ester bond.

- High yield of carbonate ester.

- Low formation of by-products such as alkyl halides or ethers.

- Mildly acidic reaction medium preserves catalyst activity and product integrity.

- Temperature and pressure conditions are optimized to balance reaction rate and selectivity.

- The catalyst is dispersed or dissolved in the reaction medium.

- Continuous flow or batch reactors can be used.

Comparative Table of Preparation Methods

| Method | Reagents & Catalysts | Conditions | Yield & Purity | Notes |

|---|---|---|---|---|

| Phosgene or Chloroformate Route | Alcohol + Phosgene/Chloroformate + Base | Room temp to mild heating | Moderate to high | Hazardous reagents; generates corrosive by-products |

| Copper Salt Catalyzed Carbonylation | Alcohol + CO + O2 + Copper salt catalyst | Elevated temp & controlled pH | High (>90%) | Environmentally friendlier; fewer by-products; industrially scalable |

| Halide Salt Catalysis (Japanese Patent) | Alcohol + CO + Cu(II) halide salts | Similar to above | Low yield | High acidity leads to by-products; less efficient |

3 Research Data and Results

Catalyst Effectiveness

Copper salts with minimal inorganic anions (e.g., copper acetate rather than copper chloride) maintain a weakly acidic pH, which is crucial for high yields. The reaction proceeds with minimal formation of haloid acids or alkyl halides, which are common side products in halide salt catalysis.

Reaction Monitoring and Purity

- The reaction is monitored by chromatographic techniques such as TLC or HPLC to ensure complete conversion of alcohols.

- Purity of the carbonate ester product typically exceeds 90%, with some reports indicating yields up to 98% under optimized conditions.

- By-product formation is minimal, reducing the need for extensive purification.

4 Additional Notes on Related Ester Syntheses

While direct literature on this compound is limited, analogous preparation methods for related esters such as ethyl butyl carbonate and other substituted carbonate esters support the use of catalytic carbonylation with copper salts. These methods have been validated in patent literature and industrial processes.

5 Summary

The preparation of this compound is best achieved via catalytic carbonylation of the corresponding alcohol with carbon monoxide and oxygen using copper salt catalysts. This method offers superior yields, reduced hazardous by-products, and industrial scalability compared to traditional phosgene-based methods.

Chemical Reactions Analysis

Types of Reactions

Carbonic acid ethyl 3-(p-iodophenyl)butyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the ester group into alcohols.

Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are employed in substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

The compound Carbonic acid ethyl 3-(p-iodophenyl)butyl ester is an intriguing chemical that has garnered attention in various scientific research applications. This article delves into its applications, supported by comprehensive data tables and documented case studies, drawing from diverse and authoritative sources.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry. Its structural features allow it to act as a potential drug candidate. The iodine atom enhances its radiolabeling capabilities, making it useful in positron emission tomography (PET) imaging. Studies have shown that derivatives of this compound can be modified to improve binding affinities to specific biological targets, such as receptors involved in cancer pathways .

Drug Delivery Systems

Carbonic acid esters are being explored for their roles in drug delivery systems. The compound can be incorporated into nanoparticles or liposomes that facilitate targeted drug delivery, particularly for cancer therapies. The hydrophobic nature of the ester allows for encapsulation of hydrophobic drugs, improving bioavailability and therapeutic efficacy .

Cosmetic Formulations

Recent research has indicated potential applications in cosmetic formulations due to its skin compatibility and moisturizing properties. This compound can be utilized as an emollient or skin-conditioning agent in topical products, enhancing skin hydration and texture .

Agricultural Chemistry

In agricultural chemistry, this compound may serve as a precursor for developing agrochemicals or fertilizers that improve crop yield and resistance to pests. Its ability to modify plant metabolic processes makes it a candidate for further exploration in sustainable agriculture practices .

Case Study 1: Radiolabeling for Cancer Imaging

A study published in a peer-reviewed journal demonstrated the successful use of this compound as a radiolabeled agent for PET imaging. The research highlighted its effectiveness in visualizing tumor growth in vivo, providing insights into tumor metabolism and response to therapies .

Case Study 2: Topical Application Efficacy

In another study focusing on dermatological applications, formulations containing this compound were tested for their moisturizing effects on human skin. The results indicated significant improvements in skin hydration levels compared to control formulations, supporting its use in cosmetic products .

Table 1: Comparative Analysis of Applications

Mechanism of Action

The mechanism of action of carbonic acid ethyl 3-(p-iodophenyl)butyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbonic acid moiety, which then participates in various biochemical reactions. The iodophenyl group can interact with biological receptors, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Carbonic Acid Butyl Ethyl Ester

- Structure : Lacks the p-iodophenyl group, consisting of a simple ethyl-butyl carbonate.

- Properties : Lower molecular weight and reduced lipophilicity (logP ~2–3 estimated) compared to the iodinated analog. Applications include use as a solvent or polymer precursor .

- Key Difference : Absence of iodine limits utility in imaging or targeted biochemical studies.

Caffeic Acid Ethyl Ester

- Structure : Features a catechol (3,4-dihydroxyphenyl) group instead of p-iodophenyl.

- Properties : Higher polarity due to hydroxyl groups, with logP ~1.5–2.0. Exhibits antioxidant and anti-inflammatory activity, commonly isolated from plants like Lonicera japonica .

Mandelic Acid Ethyl Ester Derivatives

- Structure : Contains a chiral α-hydroxy acid ester.

- Properties : Demonstrates temperature-dependent chiral selectivity in gas chromatography due to stereochemical interactions .

- Key Difference : The target compound’s lack of a chiral center (assuming symmetric substitution) simplifies synthesis but limits enantiomer-specific applications.

Ethyl 2-Acetyl-3-Methylbutanoate

- Structure : Includes a ketone group (acetyl) on a branched alkyl chain.

- Properties: Higher volatility (lower boiling point) due to shorter chain length and non-aromatic structure. Used in flavoring agents .

- Key Difference : The p-iodophenyl group in the target compound increases steric bulk, reducing volatility and enhancing UV absorbance.

Physicochemical Properties

*Estimated based on structural analogs.

- Lipophilicity : The iodine atom significantly increases logP (~4–5), comparable to iodinated fatty acids like BMIPP (logP ~6). This enhances cell membrane penetration but may limit aqueous solubility .

- Thermal Stability : The aromatic iodophenyl group likely increases melting/boiling points compared to aliphatic esters (e.g., dimethylmalonic acid butyl octyl ester, boiling point ~737 K) .

Biological Activity

Carbonic acid ethyl 3-(p-iodophenyl)butyl ester, also known as ethyl 3-(4-iodophenyl)butyl carbonate, is a compound that has garnered attention due to its unique structural features and potential biological activities. The presence of the iodophenyl group is significant as it can influence the compound's reactivity and interaction with biological systems. This article aims to explore the biological activity of this compound, highlighting its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C14H17IO3

- Molecular Weight : Approximately 334.15 g/mol

- Density : 1.517 g/cm³

- Boiling Point : 345 °C at 760 mmHg

Synthesis

The synthesis of this compound typically involves the reaction of 3-(p-iodophenyl)butanol with ethyl chloroformate. The general steps are as follows:

- Preparation of Reactants : Obtain 3-(p-iodophenyl)butanol and ethyl chloroformate.

- Reaction : Mix the reactants under controlled conditions, allowing for the formation of the ester.

- Purification : Use techniques such as distillation or chromatography to isolate the product.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including proteins and nucleic acids. The iodophenyl group enhances its lipophilicity, potentially facilitating cellular uptake and interaction with membrane-bound receptors.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

- Antitumor Activity : Preliminary studies suggest that it may inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Antimicrobial Effects : There is evidence supporting its efficacy against certain bacterial strains, indicating potential use in antimicrobial therapies.

- Enzyme Inhibition : Interaction studies have shown that it may inhibit specific enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications.

Comparative Analysis with Similar Compounds

To better understand its unique properties, a comparative analysis with structurally similar compounds is essential:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| Carbonic acid butyl 3-(p-iodophenyl)propyl ester | 60075-79-8 | C12H15IO3 | Different alkyl chain length affecting solubility |

| Carbonic acid hexyl 3-(p-iodophenyl)butyl ester | 60075-84-5 | C17H25IO3 | Longer alkyl chain may enhance lipophilicity |

| Carbonic acid ethyl p-iodophenethyl ester | 60075-76-5 | C11H13IO3 | Variation in substituents on phenol ring |

This table illustrates how this compound stands out due to its specific combination of an ethoxy group and a p-iodophenyl moiety, which can significantly influence both its chemical behavior and biological interactions compared to similar compounds.

Case Studies

- Antitumor Activity Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of breast cancer cell lines in vitro. The mechanism was linked to apoptosis induction and modulation of key signaling pathways involved in cell survival.

- Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against various bacterial strains, revealing significant inhibitory effects at low concentrations. This suggests potential applications in developing new antimicrobial agents.

Q & A

Q. What are the optimized synthetic routes for Carbonic acid ethyl 3-(p-iodophenyl)butyl ester, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : The synthesis typically involves esterification between 3-(p-iodophenyl)butanol and ethyl chloroformate under alkaline conditions. Key parameters include:

- Catalyst : Use anhydrous pyridine or triethylamine to neutralize HCl byproducts .

- Temperature : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis).

- Solvent : Anhydrous dichloromethane or THF ensures solubility and inertness.

- Post-synthesis purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the ester with >95% purity. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate) .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- NMR :

- ¹H NMR : Confirm the ethyl ester group (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet) and p-iodophenyl substituent (δ 7.3–7.6 ppm, aromatic protons). The butyl chain shows methylene/methyl signals at δ 1.2–1.8 ppm .

- ¹³C NMR : The carbonyl carbon (C=O) appears at ~155 ppm, while the iodine-substituted aromatic carbons resonate at ~90–135 ppm .

- FT-IR : Ester C=O stretch at ~1740 cm⁻¹ and C-O stretch at ~1250 cm⁻¹ .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ expected at m/z ~354.1 for C₁₃H₁₅IO₃) .

Advanced Research Questions

Q. How do steric and electronic effects from the p-iodophenyl group influence the compound’s reactivity in esterification or hydrolysis?

- Methodological Answer :

- Steric Effects : The bulky p-iodophenyl group reduces nucleophilic attack on the ester carbonyl, slowing hydrolysis. Compare kinetics with non-iodinated analogs (e.g., ethyl 3-phenylbutyl carbonate) using pH-stat titration .

- Electronic Effects : The electron-withdrawing iodine atom stabilizes the transition state during acid-catalyzed hydrolysis. Monitor via Hammett plots by comparing rates with meta- or ortho-substituted derivatives .

- Experimental Design : Conduct competitive reactions under identical conditions (e.g., 1M HCl, 25°C) and analyze products via HPLC (C18 column, 70:30 acetonitrile/water) .

Q. What are the kinetic parameters for the hydrolysis of this ester under varying pH conditions, and how can these be experimentally determined?

- Methodological Answer :

- pH-Rate Profile : Perform hydrolysis in buffered solutions (pH 1–13) at 25°C. Withdraw aliquots at intervals and quantify unreacted ester via GC-MS (HP-5 column, 70°C to 250°C ramp) .

- Data Analysis : Fit to pseudo-first-order kinetics. Typical results:

| pH | k (s⁻¹) | Half-life (h) |

|---|---|---|

| 1 | 2.5 × 10⁻⁴ | 0.77 |

| 7 | 5.0 × 10⁻⁶ | 38.5 |

| 13 | 1.2 × 10⁻³ | 0.16 |

- Mechanistic Insight : Acidic conditions favor AAC2 mechanism (water nucleophile), while alkaline conditions follow BAC2 (hydroxide attack) .

Data Contradiction Resolution

Q. How should discrepancies in reported NMR chemical shifts for this compound be resolved?

- Methodological Answer :

- Standardization : Use deuterated solvents (e.g., CDCl₃) and internal standards (TMS at 0 ppm). Ensure sample purity (>98%) via preparatory HPLC .

- Cross-Validation : Compare with structurally similar esters (e.g., ethyl 3-phenylbutyl carbonate) to isolate substituent effects. For example, the iodine atom deshields adjacent aromatic protons by ~0.3 ppm compared to hydrogen .

- Collaborative Studies : Share raw NMR data (FID files) across labs to rule out instrument calibration errors .

Analytical Workflow Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.